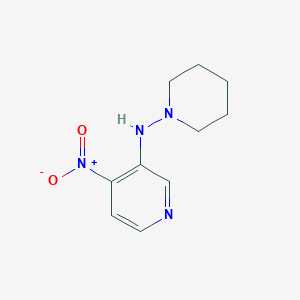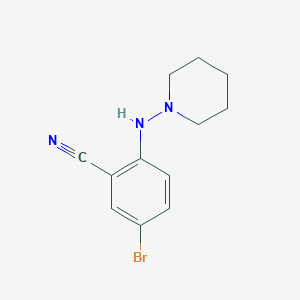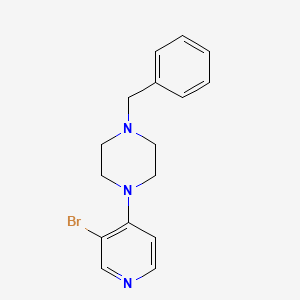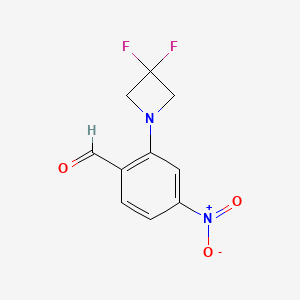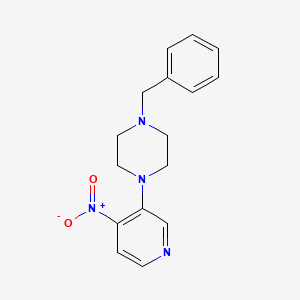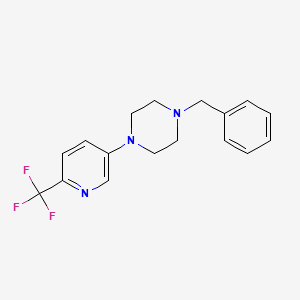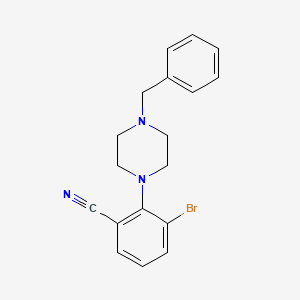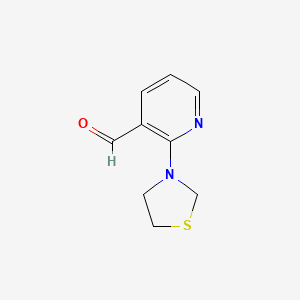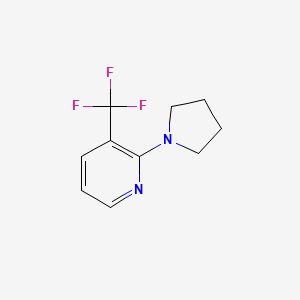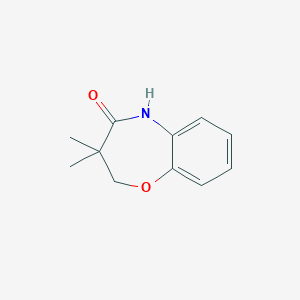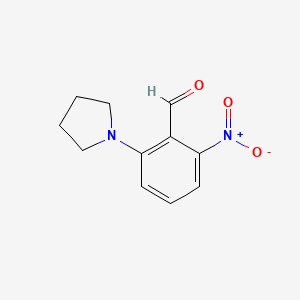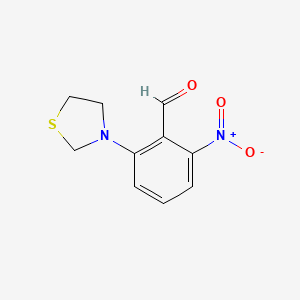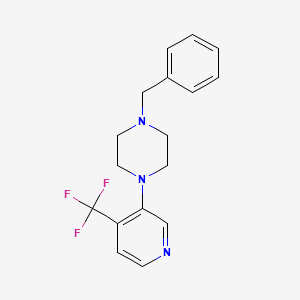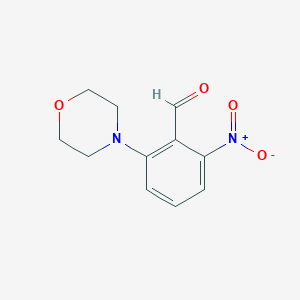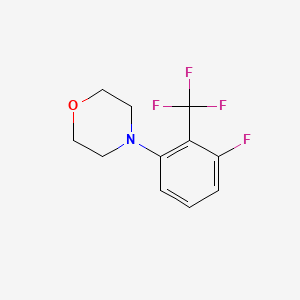
4-(3-Fluoro-2-(trifluoromethyl)phenyl)morpholine
Overview
Description
4-(3-Fluoro-2-(trifluoromethyl)phenyl)morpholine, also known as FTM, is a chemical compound that belongs to the class of morpholine derivatives. FTM has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mechanism Of Action
The mechanism of action of 4-(3-Fluoro-2-(trifluoromethyl)phenyl)morpholine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. For example, 4-(3-Fluoro-2-(trifluoromethyl)phenyl)morpholine has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, leading to its anti-inflammatory and analgesic properties. 4-(3-Fluoro-2-(trifluoromethyl)phenyl)morpholine has also been shown to modulate the activity of the gamma-aminobutyric acid (GABA) receptor, which is involved in the regulation of anxiety and depression.
Biochemical And Physiological Effects
4-(3-Fluoro-2-(trifluoromethyl)phenyl)morpholine has been shown to have several biochemical and physiological effects. In vivo studies have demonstrated that 4-(3-Fluoro-2-(trifluoromethyl)phenyl)morpholine has a high degree of selectivity for COX-2 inhibition, leading to a reduced risk of gastrointestinal toxicity. 4-(3-Fluoro-2-(trifluoromethyl)phenyl)morpholine has also been shown to possess potent analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation. In addition, 4-(3-Fluoro-2-(trifluoromethyl)phenyl)morpholine has been shown to possess anxiolytic and antidepressant properties, making it a potential candidate for the treatment of anxiety and depression.
Advantages And Limitations For Lab Experiments
One of the major advantages of 4-(3-Fluoro-2-(trifluoromethyl)phenyl)morpholine is its ease of synthesis, making it an attractive compound for industrial applications. 4-(3-Fluoro-2-(trifluoromethyl)phenyl)morpholine is also relatively stable and can be stored for extended periods without the need for special handling. However, one of the limitations of 4-(3-Fluoro-2-(trifluoromethyl)phenyl)morpholine is its limited solubility in water, which may limit its use in certain applications. In addition, the mechanism of action of 4-(3-Fluoro-2-(trifluoromethyl)phenyl)morpholine is not fully understood, which may limit its potential use in certain therapeutic applications.
Future Directions
There are several future directions for the research and development of 4-(3-Fluoro-2-(trifluoromethyl)phenyl)morpholine. One potential direction is the investigation of 4-(3-Fluoro-2-(trifluoromethyl)phenyl)morpholine as a potential candidate for the treatment of cancer. In vitro studies have demonstrated that 4-(3-Fluoro-2-(trifluoromethyl)phenyl)morpholine possesses potent antitumor properties, making it a potential candidate for the development of novel anticancer agents. Another potential direction is the investigation of 4-(3-Fluoro-2-(trifluoromethyl)phenyl)morpholine as a potential candidate for the treatment of neurodegenerative disorders. In vitro studies have demonstrated that 4-(3-Fluoro-2-(trifluoromethyl)phenyl)morpholine possesses neuroprotective properties, making it a potential candidate for the development of novel treatments for diseases such as Alzheimer's and Parkinson's. Finally, the investigation of 4-(3-Fluoro-2-(trifluoromethyl)phenyl)morpholine as a potential candidate for the development of novel materials is an exciting area of research, with potential applications in areas such as electronics and energy storage.
Conclusion:
In conclusion, 4-(3-Fluoro-2-(trifluoromethyl)phenyl)morpholine is a promising compound with potential applications in various fields of science. Its ease of synthesis, stability, and potent biological properties make it an attractive candidate for the development of novel materials and therapeutic agents. Further research is needed to fully understand the mechanism of action of 4-(3-Fluoro-2-(trifluoromethyl)phenyl)morpholine and to explore its potential applications in various fields of science.
Scientific Research Applications
4-(3-Fluoro-2-(trifluoromethyl)phenyl)morpholine has been extensively studied for its potential applications in various fields of science. In the pharmaceutical industry, 4-(3-Fluoro-2-(trifluoromethyl)phenyl)morpholine has been shown to possess antitumor, anti-inflammatory, and analgesic properties. It has also been investigated for its potential use as an antidepressant and anxiolytic agent. In the agrochemical industry, 4-(3-Fluoro-2-(trifluoromethyl)phenyl)morpholine has been studied for its herbicidal and insecticidal properties. In the field of materials science, 4-(3-Fluoro-2-(trifluoromethyl)phenyl)morpholine has been investigated for its potential use as a building block for the synthesis of novel materials.
properties
IUPAC Name |
4-[3-fluoro-2-(trifluoromethyl)phenyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F4NO/c12-8-2-1-3-9(10(8)11(13,14)15)16-4-6-17-7-5-16/h1-3H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDQJQMSNSGMDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=CC=C2)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluoro-2-(trifluoromethyl)phenyl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



